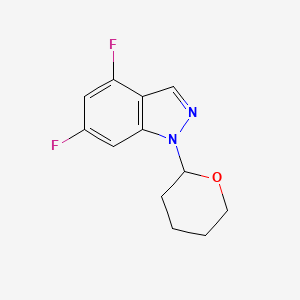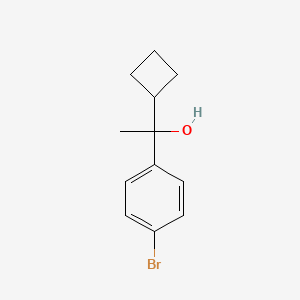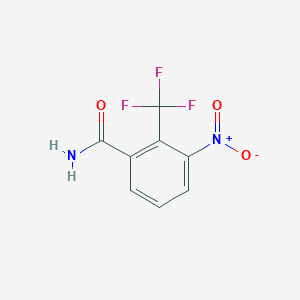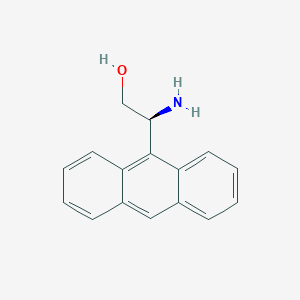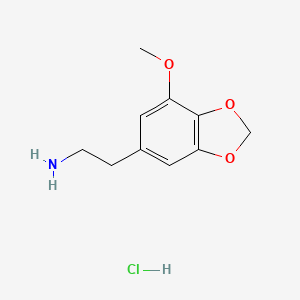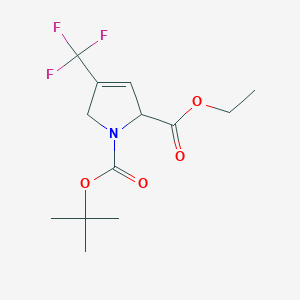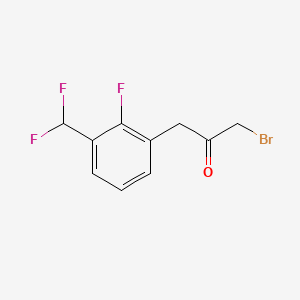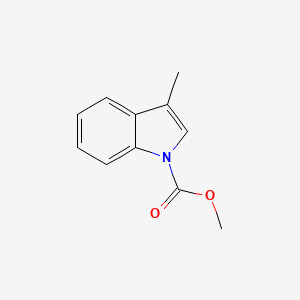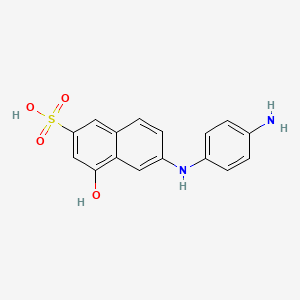
6-((4-Aminophenyl)amino)-4-hydroxynaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Aminophenyl)amino)-4-hydroxynaphthalene-2-sulfonic acid is an aromatic sulfonic acid derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a naphthalene ring substituted with an amino group, a hydroxyl group, and a sulfonic acid group, making it a versatile compound for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Aminophenyl)amino)-4-hydroxynaphthalene-2-sulfonic acid typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or tin chloride.
Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Coupling Reaction: The final step involves coupling the amino group with 4-aminophenylamine under acidic conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-((4-Aminophenyl)amino)-4-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 6-((4-Aminophenyl)amino)-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylacetic acid: Similar in structure but lacks the naphthalene ring.
4-Hydroxy-3-nitrophenylacetic acid: Contains a hydroxyl and nitro group but differs in the aromatic ring structure.
Naphthalene-2-sulfonic acid: Shares the naphthalene and sulfonic acid groups but lacks the amino substituents.
Uniqueness
6-((4-Aminophenyl)amino)-4-hydroxynaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the naphthalene ring allows for diverse chemical modifications and interactions, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C16H14N2O4S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
6-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N2O4S/c17-11-2-5-12(6-3-11)18-13-4-1-10-7-14(23(20,21)22)9-16(19)15(10)8-13/h1-9,18-19H,17H2,(H,20,21,22) |
Clé InChI |
WPLXCXCQONXGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


